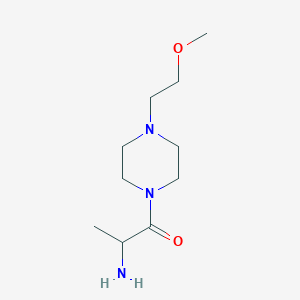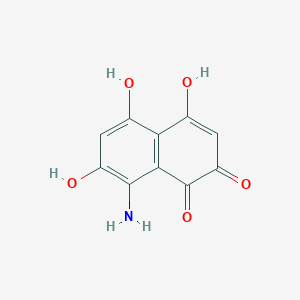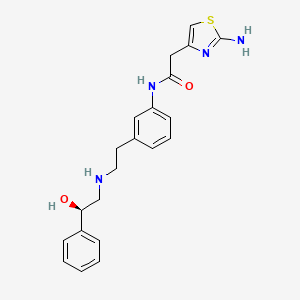
meta-Mirabegron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Meta-Mirabegron is a β3-adrenoceptor agonist primarily used in the treatment of overactive bladder. It works by stimulating β3-adrenergic receptors to induce detrusor muscle relaxation, thereby increasing bladder capacity . This compound has gained attention due to its unique mechanism of action compared to traditional antimuscarinic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of meta-Mirabegron involves several steps, starting from commercially available starting materials. The key steps include the formation of the thiazole ring and the subsequent coupling with an amine derivative. The reaction conditions typically involve the use of solvents like acetonitrile and catalysts such as palladium on carbon. The final product is purified using techniques like recrystallization and chromatography .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions
Meta-Mirabegron undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Meta-Mirabegron has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study β3-adrenoceptor agonists and their interactions.
Biology: Researchers use it to investigate the role of β3-adrenergic receptors in various physiological processes.
Medicine: this compound is extensively studied for its therapeutic potential in treating overactive bladder and other urinary disorders.
Industry: It is used in the development of new pharmaceuticals targeting β3-adrenergic receptors .
Wirkmechanismus
Meta-Mirabegron exerts its effects by activating β3-adrenergic receptors in the bladder. This activation leads to the relaxation of the detrusor smooth muscle during the urine storage phase, thereby increasing bladder capacity. The molecular pathway involves the increase of cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA) and leads to muscle relaxation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Solifenacin: An antimuscarinic agent used for overactive bladder.
Tolterodine: Another antimuscarinic agent with similar applications.
Vibegron: A β3-adrenoceptor agonist similar to meta-Mirabegron
Uniqueness
This compound is unique in its mechanism of action as it specifically targets β3-adrenergic receptors, unlike antimuscarinic agents that target muscarinic receptors. This specificity results in fewer side effects such as dry mouth and constipation, making it a preferred choice for patients who cannot tolerate antimuscarinic agents .
Eigenschaften
Molekularformel |
C21H24N4O2S |
|---|---|
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
2-(2-amino-1,3-thiazol-4-yl)-N-[3-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide |
InChI |
InChI=1S/C21H24N4O2S/c22-21-25-18(14-28-21)12-20(27)24-17-8-4-5-15(11-17)9-10-23-13-19(26)16-6-2-1-3-7-16/h1-8,11,14,19,23,26H,9-10,12-13H2,(H2,22,25)(H,24,27)/t19-/m0/s1 |
InChI-Schlüssel |
CUZSRXGEOXRUIM-IBGZPJMESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@H](CNCCC2=CC(=CC=C2)NC(=O)CC3=CSC(=N3)N)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(CNCCC2=CC(=CC=C2)NC(=O)CC3=CSC(=N3)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


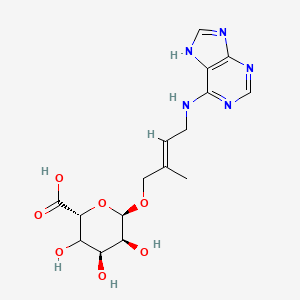
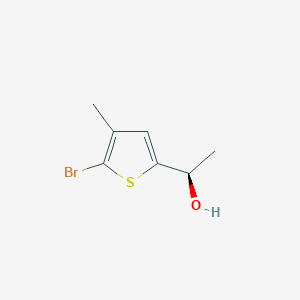
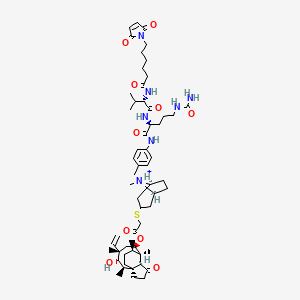
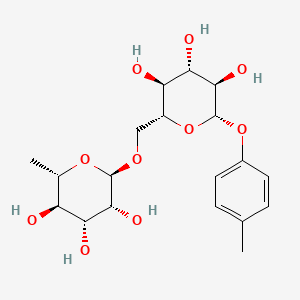
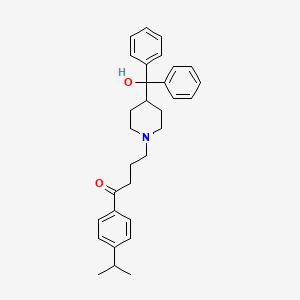
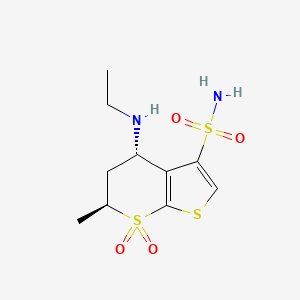
![4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,3-diol](/img/structure/B13435936.png)
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13435940.png)
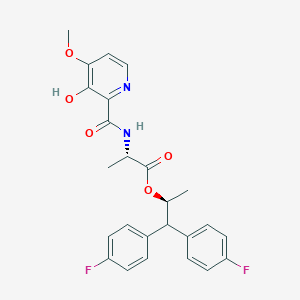
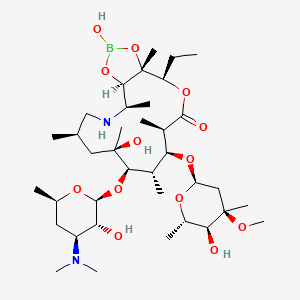
![3-[[di(propan-2-yl)amino]-[(2R,3S,5R)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile](/img/structure/B13435948.png)
![ethyl N-[2-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate](/img/structure/B13435954.png)
